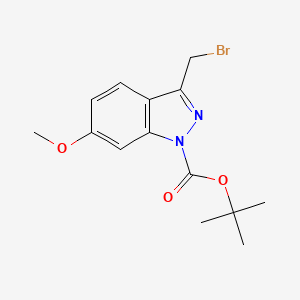

Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate

Description

Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate is a brominated indazole derivative featuring a tert-butyl carbamate protecting group at the 1-position, a bromomethyl substituent at the 3-position, and a methoxy group at the 6-position. This compound is primarily utilized in medicinal chemistry as a versatile intermediate for alkylation reactions, where the bromomethyl group serves as an electrophilic site for nucleophilic substitution. Its structural framework is analogous to other indazole- and indole-based tert-butyl carboxylates, which are widely employed in drug discovery due to their stability and ease of functionalization .

Properties

Molecular Formula |

C14H17BrN2O3 |

|---|---|

Molecular Weight |

341.20 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-6-methoxyindazole-1-carboxylate |

InChI |

InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-12-7-9(19-4)5-6-10(12)11(8-15)16-17/h5-7H,8H2,1-4H3 |

InChI Key |

VELDGFGMQITZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Material and Reaction Conditions

The preparation of 6-methoxy-1H-indazole-3-carboxylic acid, a key intermediate, can be achieved by conversion of substituted isatins under alkaline conditions, followed by diazotization and reduction steps. A documented method involves:

- Dilution of substituted isatin (22.1 mmol) with 1 N sodium hydroxide (24 mL).

- Heating at 50 °C for 30 minutes.

- Cooling to room temperature and maintaining for 1 hour.

- Cooling to 0 °C and treatment with sodium nitrite (22.0 mmol) in water, added slowly into sulfuric acid solution at 0 °C.

- Addition of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C.

- Filtration and drying to isolate the acid product.

This method yields the acid quantitatively, with high purity suitable for further transformations without additional purification or after recrystallization from acetic acid. Ethyl esters can be prepared from these acids using sulfuric acid in ethanol.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Substituted isatin + 1 N NaOH, heat 50 °C, 30 min | Quant. | Formation of intermediate |

| 2 | Sodium nitrite addition in H2SO4 at 0 °C | — | Diazotization |

| 3 | SnCl2·2H2O in conc. HCl at 0 °C | — | Reduction to indazole acid |

| 4 | Filtration and drying | — | Product isolation |

Boc Protection of the Indazole N1 Position

Reaction Description

Protection of the indazole nitrogen (N1) with a tert-butoxycarbonyl group is crucial to prevent unwanted side reactions during subsequent functionalizations. The procedure typically involves:

- Dissolving the amino-indazole derivative in dichloromethane.

- Adding 4-dimethylaminopyridine (DMAP) as a catalyst.

- Cooling the reaction mixture to 0 °C (273 K).

- Adding Boc anhydride slowly.

- Allowing the mixture to warm to room temperature and stirring for 15 hours.

- Monitoring reaction progress by thin-layer chromatography (TLC).

- Work-up by washing with water and brine, drying over anhydrous sodium sulfate.

- Purification by silica gel column chromatography (20–30% ethyl acetate in hexane).

This method yields the Boc-protected indazole as a gummy solid that crystallizes upon standing, with yields around 62% reported.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Amino-indazole + DMAP + Boc anhydride, 0 °C to RT, 15 h | 62% | Boc protection at N1 position |

| 2 | Work-up: wash, dry, column chromatography | — | Purification to crystalline solid |

Bromomethylation at the 3-Position

General Strategy

The introduction of the bromomethyl group at the 3-position of the indazole ring is commonly achieved by halogenation of the corresponding hydroxymethyl derivative or direct bromomethylation. One reported approach involves:

- Conversion of the 3-hydroxymethyl indazole intermediate to the 3-bromomethyl derivative using reagents such as thionyl chloride or other halogenating agents.

- Careful control of reaction conditions to avoid over-reaction or decomposition.

This step is critical as it introduces a reactive bromomethyl moiety for further functionalization or coupling reactions.

Integration of Methoxy Group at the 6-Position

The methoxy substituent at the 6-position is typically introduced early in the synthesis, often present in the starting substituted isatin or introduced via methylation of a hydroxy group on the indazole ring. Literature reports the use of 6-methoxy substituted isatin derivatives as starting materials to ensure the methoxy group is retained throughout the synthesis.

Summary Table of Preparation Methods

| Stage | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid | Substituted isatin | NaOH, NaNO2, H2SO4, SnCl2·2H2O, HCl, 0–50 °C | Quantitative | Purity suitable for next step |

| 2. Boc Protection | 3-Amino-6-methoxy-1H-indazole | Boc anhydride, DMAP, DCM, 0 °C to RT, 15 h | 62 | Purified by silica gel chromatography |

| 3. Bromomethylation | 3-Hydroxymethyl intermediate | Thionyl chloride or halogenating agent | Variable | Toxic reagents require safety measures |

| 4. Methoxy group integration | Present in starting material or via methylation | Early-stage substitution or methylation | — | Maintained throughout synthesis |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers can be formed.

Oxidation Products: Oxidized derivatives of the indazole ring or the methoxy group.

Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate has been investigated for its anticancer properties. Research indicates that indazole derivatives can inhibit the growth of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. A study demonstrated that derivatives of indazole exhibited selective cytotoxicity against specific cancer cell lines, suggesting that this compound may have therapeutic potential in oncology .

1.2 Antimicrobial Properties

Indazole derivatives, including this compound, have shown promising antimicrobial activity. In vitro studies have reported effective inhibition of bacterial growth, making these compounds candidates for developing new antibiotics or antimicrobial agents .

Materials Science Applications

2.1 Polymer Chemistry

The bromomethyl group in this compound allows for functionalization in polymer synthesis. It can be used as a monomer or a cross-linking agent to create polymers with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating indazole units into polymer backbones can improve the material's performance in various applications, including coatings and adhesives .

2.2 Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Studies have indicated that indazole derivatives can serve as electron transport materials, enhancing device efficiency and stability .

Agricultural Chemistry Applications

3.1 Pesticide Development

This compound has potential applications in developing new pesticides due to its bioactive properties. The structure allows for modifications that can enhance efficacy against pests while minimizing toxicity to non-target organisms. Preliminary studies have shown that certain indazole derivatives exhibit insecticidal and fungicidal activities .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various indazole derivatives, including this compound. The results indicated a significant reduction in cell viability in human cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Polymer Synthesis

In a research project focused on developing high-performance polymers, this compound was utilized as a cross-linking agent. The resulting polymer exhibited improved thermal stability and mechanical properties, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate depends on its specific application and the target molecules involved. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s key distinguishing features are its bromomethyl (3-position) and methoxy (6-position) substituents. Below is a comparison with analogous tert-butyl indazole/indole carboxylates:

Key Observations:

- Electron Effects : The 6-methoxy group enhances electron density at the aromatic ring, contrasting with the electron-withdrawing fluoro substituent in .

- Stability : Tert-butyl carbamate groups (common across all analogs) confer stability against hydrolysis, critical for handling under basic/acidic conditions .

Spectroscopic Data (Inferred)

While explicit NMR data for the target compound is unavailable, its analogs provide benchmarks:

Research Findings and Limitations

- Structural Optimization : The 6-methoxy group in the target compound may improve solubility compared to ’s fluoro analog, which is more lipophilic .

- Limitations : Direct comparisons are hindered by incomplete data for the target compound. For instance, describes a structurally complex indole derivative but lacks explicit reactivity data .

Biological Activity

Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate is a compound that has gained attention due to its potential biological activities. This indazole derivative is characterized by its unique structure, which contributes to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Chemical Formula : C13H15BrN2O3

- Molecular Weight : 327.17 g/mol

- IUPAC Name : tert-butyl 6-bromo-4-methoxyindazole-1-carboxylate

- CAS Number : 174180-42-8

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrN2O3 |

| Molecular Weight | 327.17 g/mol |

| Boiling Point | 407.0 ± 48.0 °C |

| Density | 1.5 ± 0.1 g/cm³ |

| Melting Point | Not available |

Biological Activity

This compound exhibits a range of biological activities, primarily due to its interaction with various biological targets.

Antimicrobial Activity

Indazole derivatives, including this compound, have shown promising antimicrobial properties. A study highlighted that indazole derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has indicated that compounds like this compound may possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide (NO) levels in cell cultures .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that certain modifications of indazole derivatives could lead to significant cytotoxicity against cancer cells, suggesting their potential in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of indazole derivatives showed that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined for various strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on anti-inflammatory mechanisms, the compound was tested in BV-2 microglial cells. Results indicated a marked reduction in NO production and IL-6 levels, suggesting that the compound could modulate inflammatory responses effectively .

Tables of Biological Activity

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate?

The synthesis typically involves functionalization of the indazole core. A bromomethyl group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, tert-butyl-protected indazole derivatives are often synthesized using Suzuki-Miyaura coupling to attach aryl groups, followed by bromination at the 3-position (e.g., using NBS or PBr₃) . Methoxy groups are typically introduced via alkylation or demethylation of protected intermediates. Post-synthetic modifications, such as Boc protection, ensure stability during reactions .

Q. How is the compound characterized to confirm its structural integrity?

Characterization involves a combination of spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ ~3.9 ppm, bromomethyl at δ ~4.3 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₄H₁₆BrN₂O₃).

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities. Programs like SHELX refine crystal structures to confirm bond angles and torsional conformations .

Q. What safety protocols are critical when handling this compound?

Safety Data Sheets (SDS) emphasize:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr).

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromomethylation on the indazole ring?

Regioselectivity depends on:

- Directing groups : Methoxy at the 6-position electronically directs bromination to the 3-position via resonance effects.

- Catalysts : Lewis acids like FeCl₃ or AlCl₃ enhance electrophilic substitution at the desired site.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for bromomethylation . Kinetic monitoring via HPLC or in-situ IR spectroscopy helps identify optimal reaction times and temperatures .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?

Q. What methodologies enable selective functionalization of the indazole ring without disrupting the Boc group?

The tert-butoxycarbonyl (Boc) group is acid-labile but stable under basic conditions. To preserve it:

- Mild deprotection : Use TFA in DCM at 0°C for brief periods.

- Protecting group strategies : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during bromomethylation.

- Chemoselective catalysts : Pd(PPh₃)₄ in cross-couplings avoids Boc cleavage .

Data Analysis and Contradiction Management

Q. How can researchers address inconsistencies in reaction yields across batches?

Batch variability often stems from:

- Impurity profiles : Monitor starting materials via LC-MS to detect degradants (e.g., hydrolyzed Boc groups).

- Moisture sensitivity : Use molecular sieves or anhydrous solvents to suppress side reactions. Statistical tools like Design of Experiments (DoE) optimize parameters (temperature, stoichiometry) systematically .

Q. What analytical techniques differentiate between structural isomers or polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.